Literature review on 8-substituted quinolin-2(1H)-one synthesis
Literature review on 8-substituted quinolin-2(1H)-one synthesis
A Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary
The 8-substituted quinolin-2(1H)-one (carbostyril) scaffold is a privileged pharmacophore in drug development, featuring prominently in antipsychotics (e.g., Brexpiprazole),
This guide moves beyond generic heterocycle synthesis to focus specifically on overcoming the C8-selectivity challenge . It details two high-fidelity workflows: De Novo Cyclization for non-aryl substituents and the N-Oxide Relay for late-stage arylation.
Part 1: Strategic Retrosynthesis & The "Ortho-Constraint"
The synthesis of 8-substituted quinolin-2(1H)-ones requires a bifurcation in strategy based on the nature of the substituent (
| Substituent Type ( | Recommended Strategy | Key Limitation |
| Alkoxy, Alkyl, Halo | De Novo Cyclization | Requires pre-functionalized aniline precursors. |
| Aryl, Heteroaryl | N-Oxide Relay (C-H Activation) | Multi-step sequence (Oxidation |
| Alkenyl, Alkynyl | Transition Metal Annulation | Sensitivity of unsaturated bonds to oxidation conditions. |
The C8-Selectivity Problem
In a standard quinolin-2(1H)-one, the lactam nitrogen directs electrophilic substitution to C3 or C6/C7 (para/ortho to the activating nitrogen). The C8 position is sterically hindered by the
Part 2: Methodology A — The N-Oxide Relay (Late-Stage Arylation)
This protocol is the "Gold Standard" for introducing complex aryl groups at C8 on an existing quinoline core, followed by conversion to the quinolin-2(1H)-one.
Mechanism & Rationale
Direct C-H activation of quinolines typically favors C2. However, Quinoline
Workflow Diagram
The following diagram illustrates the "N-Oxide Relay" which converts a simple quinoline into a complex 8-substituted quinolin-2(1H)-one.
Caption: The N-Oxide Relay strategy leverages the unique C8-selectivity of Pd-catalyzed N-oxide arylation, followed by a rearrangement to install the carbonyl.
Detailed Protocol: Synthesis of 8-(4-Fluorophenyl)quinolin-2(1H)-one
Step 1: N-Oxidation
-
Dissolve quinoline (10 mmol) in CHCl
(50 mL). -
Add m-CPBA (1.2 equiv) portion-wise at 0°C.
-
Warm to RT and reflux for 4 hours.
-
Validation: TLC should show a significant polarity shift (lower
). -
Workup: Wash with saturated NaHCO
to remove benzoic acid byproduct. Dry organic layer (Na SO ) and concentrate.[1]
Step 2: Pd-Catalyzed C8-Arylation
-
Reagents: Quinoline
-oxide (1.0 equiv), 4-Fluoroiodobenzene (1.5 equiv), Pd(OAc) (5 mol%), Ag CO (1.0 equiv), Pivalic Acid (30 mol%). -
Solvent: Toluene (0.2 M).
-
Conditions: Heat at 110°C for 16 hours in a sealed tube.
-
Mechanistic Note: Pivalic acid is critical; it acts as a proton shuttle in the CMD step. Silver carbonate regenerates the Pd(II) species and scavenges iodide.
Step 3: Rearrangement to Quinolin-2(1H)-one
-
Dissolve the 8-aryl-quinoline
-oxide in Acetic Anhydride (Ac O) (10 equiv). -
Reflux (140°C) for 6–12 hours.
-
Transformation: The reaction proceeds via an
-acetyl intermediate which undergoes nucleophilic attack at C2, followed by elimination of acetic acid. -
Hydrolysis: Concentrate Ac
O. Treat residue with MeOH/K CO or dilute HCl to hydrolyze any -acetyl tautomers to the thermodynamically stable lactam (2-one) form.
Part 3: Methodology B — De Novo Cyclization (The "Pre-Installed" Approach)
For 8-alkoxy or 8-alkyl derivatives (common in GPCR ligands like Brexpiprazole), C-H activation is often too harsh or lacks selectivity. The most robust method is constructing the ring around the substituent.
Mechanism: Pd-Catalyzed Annulation
This method utilizes an ortho-iodoaniline bearing the desired substituent at the position ortho to the nitrogen (which becomes C8). Reaction with an internal alkyne or acrylate yields the quinolinone.
Protocol: Synthesis of 8-Butoxyquinolin-2(1H)-one
Precursor Synthesis:
Start with 2-amino-3-nitrophenol . Alkylate the phenol with butyl bromide/K
Annulation Protocol:
-
Reagents: 2-Iodo-6-butoxyaniline (1.0 equiv), Ethyl Acrylate (2.0 equiv), Pd(OAc)
(5 mol%), PPh (10 mol%), Et N (2.0 equiv). -
Solvent: DMF (dimethylformamide), degassed.
-
Conditions: 100°C, 12 hours under Argon.
-
Mechanism:
-
Oxidative addition of Pd(0) to the C-I bond.
-
Coordination and insertion of the acrylate olefin.
- -Hydride elimination to form the cinnamate intermediate.
-
Intramolecular lactamization (transamidation) to close the ring.
-
Data Summary Table: Method Comparison
| Feature | N-Oxide Relay | De Novo Annulation |
| Primary Scope | Aryl/Heteroaryl at C8 | Alkyl, Alkoxy, Halo at C8 |
| Step Count | High (3 steps from Quinoline) | Low (1 step from o-iodoaniline) |
| Atom Economy | Lower (Requires Ag salts, Ac2O) | High |
| Scalability | Good (Gram scale proven) | Excellent (Industrial compatible) |
| Key Risk | Over-reduction of N-oxide | Availability of substituted aniline |
Part 4: Critical Troubleshooting & Self-Validation
The "Tautomer Trap"
Quinolin-2-ones exist in equilibrium with 2-hydroxyquinolines.
-
Observation: NMR signals may appear broadened or split in CDCl
. -
Solution: Run NMR in DMSO-
. The hydrogen bonding capability of DMSO stabilizes the lactam (NH) form, sharpening the signals. -
Diagnostic Signal: Look for the Lactam NH singlet at
10.0–12.0 ppm.
Regiocontrol in N-Oxide Arylation
If you observe C2-arylation instead of C8:
-
Check Ligand: Phosphine ligands generally promote C2 selectivity. Ligand-free or anionic ligand (Pivalate) conditions promote C8.
-
Check Solvent: Non-polar solvents (Toluene, Xylene) favor C8. Highly polar coordinating solvents (DMF) can erode selectivity.
References
-
Stephens, D. E., Lakey-Beitia, J., et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis.[2]
-
Mandal, S., et al. (2023).[3] Directed C8-H allylation of quinoline N-oxides with vinylcyclopropanes via sequential C-H/C-C activation. Chemical Communications.[3][4]
-
Hwang, H., et al. (2021). Site-Selective C8-Alkylation of Quinoline N-Oxides with Maleimides under Rh(III) Catalysis. Journal of Organic Chemistry.
-
Manolikakes, G., et al. (2008).[5] Palladium-Catalyzed Synthesis of 2-Quinolones via Oxidative Cyclization. Journal of Organic Chemistry.
-
Albrecht, U., et al. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. European Journal of Medicinal Chemistry.
Sources
- 1. rsc.org [rsc.org]
- 2. "Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: " by David E. Stephens, Johant Lakey-Beitia et al. [scholarworks.utrgv.edu]
- 3. Directed C8-H allylation of quinoline N-oxides with vinylcyclopropanes via sequential C-H/C-C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Directed C8–H allylation of quinoline N-oxides with vinylcyclopropanes via sequential C–H/C–C activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
